N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyrazole ring, a pyrazine ring, and a trifluoromethylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the pyrazine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the trifluoromethylphenyl group: This could be done via a Friedel-Crafts acylation or another suitable electrophilic aromatic substitution.
Final assembly: The final step would involve linking the different moieties together, possibly through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or pyrazine rings.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic agent due to its structural features.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds with pyrazole and pyrazine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide: can be compared with other pyrazole or pyrazine derivatives.
Trifluoromethylphenyl compounds: These often have enhanced biological activity and stability.
Uniqueness
The unique combination of pyrazole, pyrazine, and trifluoromethylphenyl groups in this compound might confer specific biological activities or chemical properties not seen in simpler analogs.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)14-3-1-2-13(10-14)11-17(27)24-7-9-26-8-4-15(25-26)16-12-22-5-6-23-16/h1-6,8,10,12H,7,9,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBFWAKRNPDIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.